molecular formula C11H18ClNO2 B589883 4-Hydroxy Mexiletine-d6 Hydrochloride CAS No. 1330053-55-8

4-Hydroxy Mexiletine-d6 Hydrochloride

Cat. No.: B589883
CAS No.: 1330053-55-8
M. Wt: 237.757
InChI Key: UFIVTPUSDCYBQT-VKSHDIKHSA-N
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Description

4-Hydroxy Mexiletine-d6 Hydrochloride is a deuterated, stable isotope-labeled analog of a key human metabolite of Mexiletine, which is a Class IB anti-arrhythmic agent . With a molecular formula of C11H12D6ClNO2 and a molecular weight of 237.76 g/mol , this compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly in the analysis of Mexiletine and its metabolites in serum and other biological matrices . The incorporation of six deuterium atoms provides a distinct mass shift that enables highly specific and sensitive detection using LC-MS and GC-MS techniques, improving the accuracy and reliability of pharmacokinetic and metabolic studies . Research into hydroxymexiletine metabolites suggests they may possess significant sodium channel blocking activity, indicating that this compound is also valuable for synthesizing other labeled derivatives and for probing the toxicopharmacological profile of Mexiletine metabolism . The product is offered as a high-purity chemical reference standard and is intended to support analytical method development, validation, and quality control (QC) during drug development processes . This product is for research use only and is not intended for human or diagnostic use. It is recommended to store the product in a refrigerator at 2-8°C .

Properties

CAS No.

1330053-55-8

Molecular Formula

C11H18ClNO2

Molecular Weight

237.757

IUPAC Name

4-(2-amino-1,1,2,3,3,3-hexadeuteriopropoxy)-3,5-dimethylphenol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H/i3D3,6D2,9D;

InChI Key

UFIVTPUSDCYBQT-VKSHDIKHSA-N

SMILES

CC1=CC(=CC(=C1OCC(C)N)C)O.Cl

Synonyms

4-(2-Aminopropoxy)-3,5-dimethylphenol-d6 Hydrochloride;  KOE 2127CL-d6;  _x000B_p-Hydroxymexiletine-d6; 

Origin of Product

United States

Synthesis and Derivatization Methodologies for 4 Hydroxy Mexiletine D6 Hydrochloride

Chemical Synthesis Routes for Deuterated Mexiletine (B70256) and its Hydroxylated Forms

The synthesis of 4-Hydroxy Mexiletine-d6 Hydrochloride is a multi-step process that involves the strategic incorporation of deuterium (B1214612), the formation of the core aromatic structure, the introduction of the hydroxyl group, and the construction of the aminopropoxy side chain, followed by conversion to the hydrochloride salt.

Strategies for Deuterium Incorporation at Specific Molecular Sites

The "-d6" designation in this compound indicates that six hydrogen atoms have been replaced by deuterium. In this specific case, the deuterium atoms are located on the two methyl groups attached to the phenyl ring. A common and effective method for achieving such specific deuteration is through acid-catalyzed hydrogen-deuterium (H/D) exchange on a suitable precursor.

A plausible precursor for this deuteration step is 2,6-dimethylphenol (B121312) or a protected derivative. The methyl groups at the ortho positions to the hydroxyl group are activated towards electrophilic substitution. By treating 2,6-dimethylphenol with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD) in a deuterated solvent like D₂O, a facile H/D exchange can be achieved at the benzylic positions of the methyl groups. researchgate.netresearchgate.net The reaction proceeds through the formation of a dearomatized enamine-like intermediate, facilitating the exchange of protons for deuterons. researchgate.netrsc.org This method is advantageous as it can be performed on a large scale and often results in high levels of deuterium incorporation. researchgate.net

An alternative, though potentially more complex, approach would involve the synthesis of deuterated methylating agents (e.g., CD₃I) and their subsequent use in constructing the 2,6-dimethylphenyl core. However, direct H/D exchange on the intact methyl groups of a precursor is generally more efficient.

Preparation of this compound

The synthesis of the final compound can be envisioned through a convergent or linear approach. A likely synthetic strategy would commence with the preparation of a key intermediate, 4-hydroxy-2,6-di(trideuteromethyl)phenol.

Step 1: Synthesis of 4-Hydroxy-2,6-dimethylphenol. A potential starting point is 2,6-dimethylphenol. This can be hydroxylated at the para-position. One method involves a two-component flavin-dependent monooxygenase system, which can hydroxylate 2,6-dimethylphenol at the para-position. nih.gov Alternatively, chemical methods such as Friedel-Crafts acylation of 2,6-dimethylphenol followed by a Baeyer-Villiger oxidation and subsequent hydrolysis can yield the desired 4-hydroxy-2,6-dimethylphenol.

Step 2: Deuteration of 4-Hydroxy-2,6-dimethylphenol. The prepared 4-hydroxy-2,6-dimethylphenol would then undergo the deuterium labeling step as described in section 2.1.1. The presence of the hydroxyl group further activates the ring, and careful control of reaction conditions would be necessary to ensure selective deuteration of the methyl groups without significant exchange on the aromatic ring itself. Protection of the phenolic hydroxyl group may be required prior to deuteration.

Step 3: Introduction of the Aminopropoxy Side Chain. The resulting 4-hydroxy-2,6-di(trideuteromethyl)phenol is then reacted to introduce the 2-aminopropoxy side chain. A common method for this is the Williamson ether synthesis. The phenol (B47542) is first deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a propanamine synthon. A typical reagent for this would be 1-chloro-2-propanone. The resulting ketone, 1-(4-hydroxy-2,6-di(trideuteromethyl)phenoxy)propan-2-one, can then be converted to the amine via reductive amination. chemicalbook.com This involves reaction with ammonia (B1221849) or a protected amine source, followed by reduction of the resulting imine, for instance, with sodium cyanoborohydride. chemicalbook.com

Step 4: Formation of the Hydrochloride Salt. The final step is the conversion of the free base of 4-hydroxy-mexiletine-d6 to its hydrochloride salt. This is typically achieved by treating a solution of the amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration and dried.

Characterization Techniques for Synthetic Deuterated Compounds

The structural integrity and purity of the synthesized this compound must be rigorously confirmed using a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the synthesized compound.

¹H NMR: The ¹H NMR spectrum is crucial for verifying the successful incorporation of deuterium. The signals corresponding to the two methyl groups on the phenyl ring in non-deuterated 4-hydroxy mexiletine would be significantly diminished or absent in the spectrum of the d6-labeled compound. The remaining protons on the aromatic ring, the aminopropoxy side chain, and the hydroxyl group would exhibit characteristic chemical shifts and coupling patterns. oregonstate.edupressbooks.pub The integration of the proton signals would be consistent with the deuterated structure.

¹³C NMR: The ¹³C NMR spectrum would show the expected number of carbon signals for the molecule. The signals for the deuterated methyl carbons (CD₃) would appear as multiplets due to carbon-deuterium coupling, providing further evidence of successful deuteration. The chemical shifts of the other carbons in the molecule would be consistent with the proposed structure. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the elemental composition.

For this compound, the expected molecular weight of the free base is approximately 201.19 g/mol , which is 6 mass units higher than the non-deuterated analog due to the six deuterium atoms. The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to this increased mass. The isotopic cluster pattern would also be altered due to the presence of deuterium. Fragmentation analysis by tandem mass spectrometry (MS/MS) can provide further structural confirmation by comparing the fragmentation pattern to that of the non-deuterated standard, with expected shifts in fragment masses containing the deuterated methyl groups. researchgate.netcore.ac.uk

Interactive Data Table: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value/Observation
¹H NMRChemical Shift (δ) - Aromatic Protons~6.5-7.0 ppm
Chemical Shift (δ) - CH₂O-~3.8-4.2 ppm
Chemical Shift (δ) - -CH(NH₂)-~3.0-3.5 ppm
Chemical Shift (δ) - -CH(CH₃)~1.2-1.5 ppm
Chemical Shift (δ) - Ar-CD₃Signal significantly reduced or absent
¹³C NMRChemical Shift (δ) - C-OH~150-155 ppm
Chemical Shift (δ) - C-O~145-150 ppm
Chemical Shift (δ) - Aromatic CH~115-125 ppm
Chemical Shift (δ) - C(CD₃)₂~128-132 ppm
Chemical Shift (δ) - -OCH₂-~70-75 ppm
Chemical Shift (δ) - -CH(NH₂)-~50-55 ppm
Chemical Shift (δ) - -CH(CH₃)~15-20 ppm
Chemical Shift (δ) - Ar-CD₃~15-20 ppm (multiplet)
Mass Spec (ESI+)[M+H]⁺ (free base)m/z ≈ 202.2
Key FragmentLoss of the aminopropoxy side chain with deuterated phenyl ring remaining

Note: These are predicted values based on known data for similar structures and may vary depending on the specific experimental conditions.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the chemical and enantiomeric purity of this compound. moravek.com

Reversed-Phase HPLC: A reversed-phase HPLC method, typically using a C18 or C8 column, can be employed to determine the chemical purity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, as the aromatic ring provides a chromophore. The purity is determined by calculating the area percentage of the main peak relative to any impurity peaks in the chromatogram.

Chiral HPLC: Since mexiletine possesses a chiral center in its side chain, it is essential to assess the enantiomeric purity of the synthesized compound. This is typically achieved using a chiral stationary phase (CSP) column. nih.gov Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating the enantiomers of mexiletine and its metabolites. nih.gov The mobile phase conditions would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers.

Interactive Data Table: Typical HPLC Purity Analysis Parameters

Parameter Chemical Purity (RP-HPLC) Enantiomeric Purity (Chiral HPLC)
Column C18, 4.6 x 150 mm, 5 µmChiralpak AD-H or similar, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic)Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detector UV at ~260 nmUV at ~260 nm
Expected Outcome Single major peak with purity >98%Baseline separation of enantiomers for e.e. determination

Role As a Reference Standard in Quantitative Research

Application of 4-Hydroxy Mexiletine-d6 Hydrochloride as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry for its ability to provide the highest levels of accuracy and precision. nih.gov this compound is an exemplary SIL-IS, designed to mimic the behavior of the target analyte, 4-Hydroxy Mexiletine (B70256), throughout the entire analytical process, from sample extraction to final detection. researchgate.netchromatographyonline.com

Isotope Dilution Mass Spectrometry (IDMS) is a reference quantitative technique that combines the high sensitivity and selectivity of mass spectrometry with the precision afforded by using a stable isotope-labeled internal standard. nih.gov In this method, a known quantity of this compound is added to a biological sample at the beginning of the sample preparation process. youtube.com Because the deuterated standard is chemically almost identical to the non-labeled analyte (4-Hydroxy Mexiletine), it experiences the same losses during sample extraction, cleanup, and derivatization, and exhibits the same ionization efficiency in the mass spectrometer's ion source. chromatographyonline.com

Quantification is achieved by measuring the ratio of the mass spectrometric response of the target analyte to the response of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. An enantioselective LC-MS/MS method for mexiletine and its metabolites, including p-hydroxymexiletine (4-Hydroxy Mexiletine), reported quantification limits as low as 0.2 ng/mL in rat plasma, demonstrating the high sensitivity achievable with this approach. nih.gov

Table 1: Illustrative Calibration Data for 4-Hydroxy Mexiletine using IDMS

This table demonstrates a typical calibration curve where the response ratio (Analyte Peak Area / Internal Standard Peak Area) is plotted against the analyte concentration. The consistent peak area of the internal standard (IS), this compound, across varying analyte concentrations underscores its role in ensuring accurate quantification.

SampleAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio
Cal 10.5104,95098,9000.050
Cal 21.01010,120101,1000.100
Cal 35.01050,800100,5000.505
Cal 420.010205,400101,8002.018
Cal 550.010511,500100,2005.105
Cal 6100.0101,025,000101,50010.099

Biological samples such as plasma, serum, and urine are highly complex matrices containing numerous endogenous compounds like salts, lipids, and proteins. chromatographyonline.com During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. researchgate.net This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results. myadlm.orgeijppr.com

The primary advantage of using this compound is its ability to compensate for these matrix effects. chromatographyonline.com Since the deuterated standard co-elutes with the non-labeled analyte, it is subjected to the same degree of ion suppression or enhancement. chromatographyonline.commyadlm.org By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is effectively normalized. While deuterated standards are highly effective, it is noted that in some rare cases with significant chromatographic separation between the analyte and the standard, differential matrix effects can still occur. myadlm.org However, for most validated methods, the use of a SIL-IS is the most reliable strategy to ensure precision and accuracy in bioanalysis. researchgate.net

Table 2: Analyte Recovery in Different Biological Matrices

This table illustrates how an internal standard like this compound compensates for signal suppression in different biological matrices. While the absolute response of the analyte changes, the response ratio remains stable, allowing for accurate quantification.

MatrixAnalyte Spiked (ng/mL)Analyte Response (Absolute)IS Response (Absolute)Response Ratio (Analyte/IS)Signal Suppression (%)
Neat Solution10100,000100,0001.000%
Human Plasma1065,00064,5001.0135%
Human Urine1082,00081,5001.0118%
Rat Plasma1055,00054,8001.0045%

Quality Control and Method Validation in Pharmaceutical Analysis

In the regulated environment of pharmaceutical analysis, reference standards are fundamental to ensuring the quality, reliability, and consistency of analytical data. This compound, as a high-purity certified reference material, plays a key role in quality control and the rigorous process of analytical method validation.

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official primary standards for pharmaceutical substances. labmanager.comusp.org These primary standards are authentic specimens that have been extensively tested and are considered to be of high purity. unr.edu.ar

This compound is typically offered as a secondary reference standard or certified reference material (CRM). americanpharmaceuticalreview.com Its quality and purity are established with direct traceability to the corresponding primary pharmacopeial standard of the non-labeled compound, where available. unr.edu.aramericanpharmaceuticalreview.com This traceability is demonstrated by showing the equivalence of results obtained with both the primary and secondary standards through rigorous testing. unr.edu.ar The certificate of analysis for a secondary standard provides a certified purity value and details the analytical methods used to establish this traceability, allowing it to be used for quantitative purposes in a regulated setting. americanpharmaceuticalreview.com This ensures that measurements made using the secondary standard are consistent and comparable to those made using the primary pharmacopeial standard. labmanager.com

Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. unodc.orgijprajournal.com International Conference on Harmonisation (ICH) guidelines, among others, outline the parameters that must be evaluated, including specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net

This compound is integral to the validation of quantitative bioanalytical methods for its parent analyte. During validation, it is used to:

Establish Specificity: Ensuring the method can differentiate the analyte from other components in the sample, such as metabolites or impurities. ijprajournal.com

Determine Linearity and Range: Confirming the proportional relationship between the concentration and the measured response ratio over a specified range. researchgate.net

Assess Accuracy and Precision: Accuracy is determined by comparing measured concentrations against known values, while precision measures the repeatability of the results. nih.govresearchgate.net The internal standard minimizes analytical variability, enabling a true assessment of method performance. Validation studies for mexiletine have demonstrated high accuracy (recoveries of 99.53-100.22%) and precision (RSD < 2.71%). nih.govresearchgate.netresearchgate.net

By incorporating this compound into the validation process, laboratories can develop robust and reliable analytical methods that meet stringent regulatory requirements for the quantification of the mexiletine metabolite in biological matrices. unodc.org

Table 3: Summary of a Hypothetical Method Validation for 4-Hydroxy Mexiletine

This table summarizes key performance parameters from a typical analytical method validation study, as required by regulatory guidelines. The use of this compound as an internal standard is crucial for achieving the acceptance criteria for accuracy and precision.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.9995
Range 0.5 - 100 ng/mLMet
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.5% to 6.2%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 8.7%
Specificity No interference at analyte retention timeMet
Lower Limit of Quantification (LLOQ) S/N ≥ 10, with acceptable accuracy/precision0.5 ng/mL
Matrix Effect (%CV) ≤ 15%7.2%

Analytical Methodologies for Detection and Quantification in Biological Matrices

Advanced Chromatographic Techniques

The analysis of 4-Hydroxy Mexiletine-d6 Hydrochloride in biological samples predominantly relies on the coupling of chromatographic separation with mass spectrometric detection, which provides the necessary sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in biological fluids due to its high sensitivity, specificity, and throughput. researchgate.net In a typical LC-MS/MS method for this compound, the analyte is first separated from other matrix components on a reversed-phase column, such as a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifying agent like formic acid to ensure efficient ionization. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using positive electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from other compounds in the sample. nih.gov

A study on the enantioselective determination of mexiletine (B70256) and its metabolites, including p-hydroxymexiletine (4-hydroxy mexiletine), in rat plasma using LC-MS/MS reported a quantification limit as low as 0.2 ng/mL for the hydroxylated metabolites. nih.govisolife.nl This high sensitivity is essential for detecting the low concentrations of metabolites often present in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of mexiletine and its metabolites. nih.gov Before analysis by GC-MS, a derivatization step is often necessary to increase the volatility and thermal stability of the polar hydroxylated metabolites. nih.govchromatographyonline.com Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or perfluorooctanoyl chloride. nih.govnih.gov

In a GC-MS method, the derivatized analyte is separated on a capillary column and subsequently detected by the mass spectrometer. researchgate.net Similar to LC-MS/MS, selected ion monitoring (SIM) is used for quantification, where specific ions characteristic of the derivatized 4-Hydroxy Mexiletine are monitored. researchgate.net GC-MS methods have been successfully developed for the analysis of mexiletine and its metabolites in urine and serum, with detection limits in the low ng/mL range. nih.govnih.gov

Method Validation Parameters for Quantitative Assays

To ensure the reliability of quantitative data, analytical methods must be rigorously validated according to international guidelines. The validation process assesses several key parameters. nih.gov

Assessment of Linearity, Accuracy, Precision, and Recovery

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A study on the GC-MS analysis of mexiletine in serum demonstrated linearity over a concentration range of 0.2 to 4 mg/L. nih.gov Another LC-MS/MS method for pioglitazone, a different drug, showed a linearity range of 1–500 ng/mL in plasma with a correlation coefficient (R²) ranging from 0.992–0.999. nih.gov

Accuracy refers to the closeness of the measured value to the true value. For the LC-MS/MS analysis of p-hydroxymexiletine in rat plasma, the relative errors, a measure of accuracy, were reported to be less than 15%. nih.govisolife.nl

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the same p-hydroxymexiletine assay, the RSD was also less than 15%. nih.govisolife.nl

Recovery is the efficiency of the extraction procedure. In a GC-MS method for mexiletine, the average recovery from serum was approximately 80%. nih.gov

Table 1: Representative Method Validation Data for Mexiletine and its Metabolite

Parameter LC-MS/MS (p-Hydroxymexiletine in rat plasma) nih.govisolife.nl GC-MS (Mexiletine in human serum) nih.gov
Linearity Range Not explicitly stated, but quantification limit was 0.2 ng/mL 0.2 - 4.0 mg/L
Accuracy (% Relative Error) < 15% Not explicitly stated
Precision (% RSD) < 15% Within-run: 1.9%, Between-run: 2.5%
Recovery (%) Not explicitly stated ~80%

Selectivity and Specificity Considerations for Deuterated Metabolites

The use of a deuterated internal standard like this compound significantly enhances the selectivity and specificity of an assay. clearsynth.com Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. clearsynth.com

Because a deuterated internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov This co-elution helps to compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. isolife.nl The mass difference between the deuterated standard and the native analyte allows the mass spectrometer to distinguish between them, ensuring that the signal from the internal standard does not interfere with the quantification of the analyte. nih.gov

However, it is crucial to ensure that the deuterated standard is of high isotopic purity to prevent any contribution of the unlabeled analyte to the internal standard signal, and vice versa. nih.gov

Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is essential to remove interfering substances from biological matrices and to concentrate the analyte before analysis. The choice of technique depends on the nature of the biological sample (e.g., plasma, urine) and the analytical method used.

For the analysis of this compound in plasma , liquid-liquid extraction (LLE) is a commonly employed technique. nih.govisolife.nl A typical LLE protocol involves the following steps:

A small volume of plasma is mixed with an alkaline buffer to deprotonate the analyte.

A water-immiscible organic solvent, such as methyl-tert-butyl ether or diethyl ether, is added to the sample. nih.govisolife.nlclearsynth.com

The mixture is vortexed to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

The sample is centrifuged to separate the two phases.

The organic layer containing the analyte is transferred to a clean tube and evaporated to dryness.

The residue is reconstituted in a solvent compatible with the chromatographic mobile phase before injection into the analytical instrument.

For urine samples, solid-phase extraction (SPE) is often preferred due to its high efficiency and ability to handle larger sample volumes. sigmaaldrich.com A general SPE procedure for a compound like 4-Hydroxy Mexiletine would involve:

Conditioning the SPE cartridge with an organic solvent followed by water or a buffer to activate the sorbent.

Loading the urine sample onto the cartridge. The analyte and the internal standard bind to the sorbent while unretained components are washed away.

Washing the cartridge with a specific solvent to remove interfering substances.

Eluting the analyte and internal standard from the sorbent with a small volume of an appropriate elution solvent.

The eluate is then typically evaporated and reconstituted before analysis.

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the isolation of analytes from complex biological fluids like plasma and serum. The principle of LLE is based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, the goal is to efficiently extract it from the aqueous biological matrix into an organic phase, leaving behind interfering endogenous substances.

The selection of an appropriate organic solvent is critical for achieving high recovery. In a study focused on the enantioselective determination of mexiletine and its hydroxylated metabolites, including p-hydroxymexiletine (4-hydroxymexiletine), in rat plasma, a liquid-liquid extraction procedure using methyl-tert-butyl ether was employed. nih.gov This solvent is effective for extracting the metabolites from the plasma samples. nih.gov The general procedure involves the alkalinization of the plasma sample to suppress the ionization of the amine group on the mexiletine moiety, thereby increasing its hydrophobicity and promoting its transfer into the organic solvent.

While specific protocols for this compound are not extensively detailed in publicly available literature, the methodology for the non-deuterated analogue provides a robust framework. The deuteration at the d6 position does not significantly alter the physicochemical properties that govern the liquid-liquid extraction behavior. Therefore, a similar approach is applicable.

A typical LLE protocol would involve the following steps:

Aliquoting a known volume of the biological sample (e.g., plasma, serum) containing the analyte and the internal standard, this compound.

Addition of a basifying agent, such as sodium hydroxide (B78521) or potassium carbonate solution, to raise the pH.

Introduction of the organic extraction solvent, for instance, methyl-tert-butyl ether or dichloromethane (B109758). nih.govnih.gov

Vigorous mixing (e.g., vortexing) to ensure intimate contact between the two phases and facilitate the transfer of the analyte into the organic layer.

Centrifugation to achieve a clear separation of the aqueous and organic layers.

Aspiration of the organic layer containing the analyte.

Evaporation of the organic solvent to dryness under a stream of nitrogen.

Reconstitution of the residue in a suitable solvent for instrumental analysis, such as the mobile phase used in a subsequent liquid chromatography step.

The efficiency of the extraction process is determined by calculating the recovery, which compares the amount of analyte extracted with the amount initially present in the sample. For mexiletine, average recoveries of 80% have been reported using dichloromethane as the extraction solvent. nih.gov

Table 1: Parameters for Liquid-Liquid Extraction of Hydroxylated Mexiletine Metabolites

ParameterConditionReference
Biological MatrixRat Plasma nih.gov
Extraction SolventMethyl-tert-butyl ether nih.gov
Sample pHAlkaline nih.gov
Extraction Solvent (alternative)Dichloromethane nih.gov

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical technique. For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds containing functional groups like hydroxyl (-OH) and amino (-NH2), both of which are present in this compound. jfda-online.com

The hydroxyl group of this compound can be a target for derivatization to improve its chromatographic behavior and detection sensitivity. Several derivatization strategies are applicable:

Acylation: This involves the reaction of the hydroxyl and amino groups with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride - TFAA, pentafluoropropionic anhydride - PFPA, or heptafluorobutyric anhydride - HFBA) or an acyl chloride. A study on the GC-MS determination of mexiletine utilized perfluorooctanoyl chloride for derivatization. nih.gov This reaction was completed at 80°C in 20 minutes and resulted in a derivative with excellent properties for GC-MS analysis. nih.gov The use of fluorinated reagents is particularly advantageous as they introduce electronegative atoms that can enhance detection by electron capture detectors and produce characteristic mass spectral fragmentation patterns. jfda-online.com

Silylation: This is another common derivatization technique where an active hydrogen in the hydroxyl or amino group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. A GC-MS method for the determination of mexiletine in pharmaceutical preparations involved derivatization with MSTFA. researchgate.netresearchgate.net The resulting TMS-derivative of mexiletine was found to be stable and suitable for quantitative analysis. researchgate.netresearchgate.net This approach would be equally effective for this compound, targeting both the hydroxyl and amino groups.

The choice of derivatization reagent and reaction conditions depends on the specific requirements of the analytical method, including the desired sensitivity and the chromatographic system being used. For this compound, derivatization would proceed in a similar manner to its non-deuterated counterpart, as the deuterium (B1214612) substitution does not affect the reactivity of the hydroxyl and amino functional groups.

Table 2: Common Derivatization Reagents for Compounds with Hydroxyl and Amino Groups

Derivatization StrategyReagentFunctional Group TargetedReference
AcylationPerfluorooctanoyl chlorideAmino nih.gov
SilylationN-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA)Amino, Hydroxyl researchgate.netresearchgate.net

Pharmacokinetic and Pharmacodynamic Investigations of Deuterated Analogs in Vitro and Non Human in Vivo

In Vitro Pharmacokinetic Parameter Determination

In vitro studies are fundamental in elucidating the basic pharmacokinetic characteristics of drug candidates, providing insights into their behavior in a biological system without the complexities of a whole organism.

Protein Binding Studies with Deuterated Metabolites

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacological activity, as only the unbound fraction is free to interact with its target and undergo metabolism or excretion. For mexiletine (B70256), studies have shown that it is moderately bound to plasma proteins, with approximately 55% to 70% being bound. nih.govgrafiati.comhres.ca The binding of mexiletine to plasma proteins, particularly to human α1-acid glycoprotein (B1211001) (hAGP), has been found to be stereoselective, with the R-enantiomer exhibiting a higher binding affinity than the S-enantiomer.

Table 1: Plasma Protein Binding of Mexiletine

CompoundProtein Binding (%)Primary Binding Protein
Mexiletine55 - 70α1-acid glycoprotein (hAGP)

Note: Data for deuterated metabolites is not currently available.

Distribution in Cellular Models

The distribution of a drug into various cells and tissues is a key factor influencing its efficacy and potential for off-target effects. In vitro cellular models provide a means to study the mechanisms of drug uptake and accumulation. Chronic administration of mexiletine has been shown to increase the peak sodium current in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). mdpi.com This suggests that mexiletine can modulate the expression or trafficking of sodium channels in the cell membrane. mdpi.com

Specific studies on the cellular distribution of 4-Hydroxy Mexiletine-d6 Hydrochloride are not currently documented. However, as a metabolite, its cellular uptake and distribution would likely differ from the parent drug. The increased polarity due to the hydroxyl group might alter its ability to cross cell membranes. The impact of deuteration on these processes remains an area for further investigation.

Non-Human In Vivo Pharmacokinetic Studies

Animal models are indispensable for understanding the pharmacokinetic behavior of a drug in a whole organism, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Assessment of Bioavailability and Systemic Exposure of Deuterated Mexiletine Analogs

Deuteration of mexiletine analogs has been shown to significantly improve their bioavailability. In a study involving rats, a deuterated phenyl mexiletine analog demonstrated a 2.7-fold increase in bioavailability compared to its non-deuterated counterpart. nih.gov This enhancement is attributed to the "kinetic isotope effect," where the stronger carbon-deuterium bond slows down the rate of metabolic cleavage by cytochrome P450 enzymes, leading to reduced first-pass metabolism and increased systemic exposure. nih.gov

Another study in rats showed that a specific deuterated mexiletine analog, compound 22, had a 1.85-fold greater area under the curve (AUC), a measure of total drug exposure, compared to mexiletine. nih.gov

Table 2: In Vivo Bioavailability of Deuterated Mexiletine Analogs in Rats

CompoundRelative Bioavailability IncreaseReference
Deuterated Phenyl Mexiletine Analog2.7-fold nih.gov
Compound 22 (Deuterated Analog)1.85-fold (AUC) nih.gov

Determination of Half-Life and Clearance Rates in Animal Models

The half-life and clearance rate of a drug are critical parameters that determine its dosing frequency. Studies in rats have demonstrated the impact of deuteration on these parameters. In vitro metabolism studies with human liver microsomes showed that the metabolism of a deuterated mexiletine analog (compound 22) was minimal, with over 95% of the compound remaining stable after one hour. nih.gov This reduced metabolism directly translates to a longer half-life and lower clearance in vivo.

For the parent compound, mexiletine, the elimination half-life in rats has been reported to be around 1.3 to 1.4 hours. nih.gov While specific half-life and clearance data for this compound in animal models are not available, the principles of the kinetic isotope effect suggest that it would likely have a longer half-life and lower clearance compared to the non-deuterated 4-hydroxy mexiletine.

Table 3: In Vitro Metabolic Stability of a Deuterated Mexiletine Analog

CompoundStability in Human Liver Microsomes (+NADPH)
Compound 22 (Deuterated Analog)>95% stable after 1 hour

Tissue Distribution Profiling of Deuterated Metabolites in Animal Models

The distribution of a drug and its metabolites into various tissues determines its site of action and potential for toxicity. Studies in male Sprague-Dawley rats have shown that mexiletine distributes extensively into various tissues, with high tissue-to-serum ratios observed in the lungs, brain, and kidneys. nih.gov Maximum tissue concentrations of mexiletine enantiomers were observed as early as 5 minutes after intravenous administration. nih.gov

Table 4: Tissue-to-Serum Ratios of Mexiletine Enantiomers in Rats

TissueTissue/Serum Ratio
Lungs>20
Brain>20
Kidneys>20
Heart (R-enantiomer)~8
Heart (S-enantiomer)~7

Note: Data is for the parent drug, mexiletine. Specific data for deuterated metabolites is not available.

Mechanistic Pharmacodynamic Studies in In vitro Models

Mechanistic studies in controlled in vitro environments are crucial for elucidating the specific molecular interactions and cellular effects of novel drug candidates. For deuterated analogs of mexiletine, including hydroxylated variants, in vitro models provide a foundational understanding of their pharmacodynamic properties, particularly their effects on cardiac cells and ion channels.

Evaluation of Deuterated Analogs in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

The use of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) represents a significant advancement in preclinical cardiovascular drug development. probiologists.comnih.gov These cells can recapitulate genetic and pharmacological disease phenotypes, offering a relevant platform for testing the efficacy and potential liabilities of new compounds. nih.govnih.gov

Research involving hiPSC-CMs from patients with Long QT Syndrome Type 3 (LQTS3), a genetic disorder caused by mutations in the SCN5A sodium channel, has been instrumental in refining mexiletine analogs. nih.govnih.gov In these disease-specific models, investigators tested the hypothesis that mexiletine could be re-engineered to enhance efficacy and reduce toxicity. nih.gov Iterative cycles of medicinal chemistry and physiological testing in hiPSC-CMs led to the identification of optimized compounds. nih.govnih.gov

Studies demonstrated that while some standard mexiletine analogs could prolong the action potential (AP) and induce early afterdepolarizations (EADs)—a proarrhythmic indicator—in hiPSC-CMs, certain modified analogs showed improved profiles. nih.govnih.gov Specifically, deuteration of the alpha-aryl moiety in phenyl mexiletine analogs yielded compounds that did not cause AP prolongation and achieved therapeutic effects, such as shortening of the action potential duration (APD), at lower doses than their non-deuterated counterparts. nih.gov Furthermore, select deuterated analogs were effective in abrogating EADs and restoring normal rhythm in aged animal heart models under oxidative stress. probiologists.com This highlights the utility of hiPSC-CMs to guide medicinal chemistry toward new chemotypes with improved pharmacological properties for cardiovascular applications. probiologists.com

Table 1: Effects of Mexiletine Analogs on Cardiomyocyte Action Potential

This table summarizes findings on how different modifications to the mexiletine structure affect cardiac action potential properties in hiPSC-CM models.

Compound ClassPrimary Effect on Action Potential Duration (APD)Induction of Early Afterdepolarizations (EADs)Key Finding
Mexiletine Shortens APD at intermediate doses, but can prolong it at higher doses. nih.govOften induced EADs in various hiPSC-CM models. nih.govExhibits a narrow therapeutic window with potential proarrhythmic effects. nih.gov
Phenyl Mexiletine Analogs (Non-Deuterated) Showed 8%–50% greater fold shortening of APD compared to standard mexiletine. nih.govEADs were not observed for the phenyl mexiletine analogs tested. nih.govPhenyl modification improves efficacy and reduces certain proarrhythmic risks. nih.gov
Deuterated Phenyl Mexiletine Analogs Showed 8%–17% greater fold shortening of APD compared to standard mexiletine. nih.govDid not cause prolongation of the APD. nih.govDeuteration maintains or enhances desired effects while improving the pharmaceutical profile. probiologists.comnih.gov

Assessment of Ion Channel Modulation by Hydroxylated Deuterated Analogs

The primary mechanism of action for mexiletine and its analogs is the modulation of voltage-gated ion channels, particularly sodium channels. nih.govdrugbank.com However, structural modifications like hydroxylation can significantly alter these interactions.

Studies on hydroxylated analogs of mexiletine have shown that the addition of hydroxyl groups to the aryloxy moiety dramatically reduces the compound's ability to block sodium channels. frontiersin.org Research using human Nav1.4 channels expressed in HEK293 cells found that analogs with one or two hydroxyl groups on the aromatic ring were significantly less potent blockers of the sodium current (INa) compared to mexiletine itself. frontiersin.org This reduced activity is hypothesized to result from impaired transport to the binding site or a less favorable interaction within the channel pore. nih.gov The presence of a phenolic group, particularly in the para-position, or benzylic hydroxyl groups on the aromatic moiety appears to be a key determinant for this loss of blocking activity. nih.gov

Further investigation into the binding site suggests that the reduced efficacy of hydroxylated analogs may be due to altered lipophilicity and modified high-affinity binding interactions with key amino acid residues, such as Phenylalanine-1586 (Phe1586), within the channel. frontiersin.org

In addition to the primary target of sodium channels, the effect of hydroxylation has also been assessed on other channels, such as the hERG potassium channel, which is critical for cardiac repolarization. The metabolite m-hydroxymexiletine (MHM) was found to be a substantially less potent blocker of the hERG channel than the parent mexiletine, indicating that hydroxylation can reduce off-target channel effects. researchgate.net

Table 2: Impact of Hydroxylation on Ion Channel Blockade (IC₅₀ Values)

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of mexiletine and its hydroxylated analogs in blocking specific ion channels. A higher IC₅₀ value corresponds to lower potency.

CompoundTarget Ion ChannelIC₅₀ (µM)Frequency of StimulationFinding
Mexiletine hNav1.4 Sodium Channel11410 HzBaseline potency for sodium channel block. frontiersin.org
p-Hydroxy-Mexiletine (pOH-M) hNav1.4 Sodium Channel40010 Hz3.5-fold less potent than Mexiletine. frontiersin.org
m-Hydroxy-Mexiletine (mOH-M) hNav1.4 Sodium Channel>100010 HzSignificantly reduced potency. frontiersin.org
Dihydroxylated Analogs hNav1.4 Sodium ChannelInactive / Very Low Activity-Dihydroxylation nearly abolishes sodium channel blocking activity. frontiersin.orgnih.gov
Mexiletine hERG Potassium Channel3.7-Potent blocker of hERG channel. researchgate.net
m-Hydroxymexiletine (MHM) hERG Potassium Channel22.4-6-fold less potent than Mexiletine on hERG. researchgate.net

Structure-Activity Relationship (SAR) Studies for Hydroxylated Deuterated Compounds

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For hydroxylated and deuterated mexiletine analogs, SAR analyses have revealed distinct contributions of each type of chemical modification.

Hydroxylation: The primary SAR finding for hydroxylation is its significant impact on pharmacodynamic activity. The introduction of one or more hydroxyl groups onto the aromatic ring of mexiletine consistently leads to a substantial decrease in its sodium channel blocking potency. frontiersin.orgnih.gov This effect is so pronounced that dihydroxylated analogs are rendered virtually inactive as sodium channel blockers. nih.gov The prevailing hypothesis is that the increased polarity from the hydroxyl groups impairs the molecule's ability to either reach or properly orient within the hydrophobic binding pocket of the sodium channel pore. frontiersin.orgnih.gov This negative correlation between hydroxylation and channel-blocking activity is a critical consideration in drug design.

Deuteration: In contrast, the key SAR finding for deuteration relates to pharmacokinetics. The substitution of hydrogen with deuterium (B1214612) at the alpha-carbon position—a site known to be susceptible to metabolism by cytochrome P-450 and flavin-containing monooxygenase (FMO) enzymes—serves to slow down the metabolic breakdown of the compound. probiologists.comnih.gov Crucially, this modification does not appear to significantly alter the fundamental cardiovascular properties or the desired pharmacodynamic effects on ion channels. probiologists.comnih.gov Therefore, deuteration represents a strategy to improve a drug's metabolic stability and bioavailability without compromising its mechanism of action. nih.gov

Combining these findings, the SAR for a compound like this compound would predict a molecule with inherently low sodium channel blocking activity (due to the hydroxyl group) but with enhanced metabolic stability (due to deuteration).

Advanced Research Applications and Methodological Innovations

Deuteration as a Strategy for Chemical Probe Development

Deuteration, the replacement of hydrogen with its heavy isotope deuterium (B1214612), is a subtle yet powerful chemical modification. nih.gov The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. When the cleavage of this bond is the rate-limiting step in a metabolic reaction, a slower reaction rate is observed—a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.netresearchgate.net This effect is harnessed by medicinal chemists to create specialized chemical probes for various research applications. tandfonline.com

Design of Metabolically Stabilized Probes for Enzyme Inhibition Studies

The development of metabolically stabilized probes is crucial for accurately studying enzyme kinetics and inhibition. Non-deuterated compounds can be rapidly metabolized, complicating the interpretation of in vitro and in vivo data. By strategically placing deuterium atoms at sites susceptible to metabolic attack, the rate of degradation can be significantly reduced. nih.gov

In the case of 4-Hydroxy Mexiletine (B70256), further metabolism can occur. By synthesizing 4-Hydroxy Mexiletine-d6 Hydrochloride, where deuterium atoms fortify metabolically vulnerable positions, researchers can create a more robust probe. This stabilized version persists longer in experimental systems, allowing for more precise measurement of its interaction with and potential inhibition of metabolic enzymes, such as Cytochrome P450 (CYP) isoforms. This approach helps to isolate and study the specific effects of the metabolite itself, without the confounding influence of its own rapid breakdown. researchgate.nettandfonline.com

Tracers for Unraveling Complex Metabolic Pathways

Deuterated compounds are invaluable as tracers in pharmacokinetic (PK) studies. researchgate.net Because they are chemically almost identical to their non-deuterated counterparts but differ in mass, they can be easily distinguished using mass spectrometry. This allows researchers to track the fate of a molecule through a biological system with high precision.

Integration of In silico Modeling with In vitro and In vivo Data

The combination of computational (in silico) modeling with traditional laboratory (in vitro and in vivo) experiments has become a cornerstone of modern drug discovery and development. This integrated approach allows for the prediction and rationalization of experimental outcomes, saving time and resources.

Computational Predictions of Deuterium Isotope Effects on Metabolism

Predicting the magnitude of the deuterium kinetic isotope effect (DKIE) is essential for the rational design of deuterated drugs and probes. semanticscholar.org Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states of metabolic reactions. researchgate.net By calculating the energy required to break a C-H bond versus a C-D bond, these models can predict whether deuteration at a specific position will lead to a significant slowing of metabolism. nih.gov

For 4-Hydroxy Mexiletine-d6, these computational predictions can guide its design by identifying the positions where deuteration would be most effective at hindering further metabolic breakdown. These in silico results can then be validated through in vitro experiments using human liver microsomes, comparing the metabolic rates of the deuterated and non-deuterated versions. nih.gov

Computational MethodApplication to 4-Hydroxy Mexiletine-d6Predicted Outcome
Density Functional Theory (DFT) Calculate bond dissociation energies for C-H vs. C-D bonds on the molecule.Identification of metabolically "soft spots" where deuteration would have the largest kinetic isotope effect. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Model the enzymatic reaction within the active site of a CYP enzyme.Quantitative prediction of the DKIE for specific metabolic pathways.

This table is generated based on the application of known computational methods to the specified compound.

Molecular Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, such as a drug or metabolite binding to an enzyme's active site. researchgate.net By docking 4-Hydroxy Mexiletine into the crystal structures of various Cytochrome P450 enzymes, researchers can visualize the specific interactions that facilitate metabolism. nih.gov

These docking studies can reveal which parts of the metabolite are in closest proximity to the enzyme's reactive heme iron-oxo complex, the agent responsible for oxidation. nih.gov This information is critical for understanding why certain positions on the molecule are more susceptible to metabolism than others. For 4-Hydroxy Mexiletine-d6, docking studies can predict whether the introduction of deuterium atoms alters the binding orientation, a phenomenon known as metabolic switching, where a blocked metabolic site causes the enzyme to attack a different position. nih.gov These predictions help rationalize data from in vitro metabolic studies and guide the design of next-generation analogs.

Novel Synthetic Approaches for Complex Deuterated Metabolites

The synthesis of complex deuterated metabolites like this compound requires multi-step, innovative chemical strategies. The process must be designed to introduce deuterium atoms into specific positions of the molecule with high efficiency and isotopic purity, while also constructing the core structure of the hydroxylated metabolite.

A conceptual synthetic pathway might involve the following key transformations:

StepTransformationReagents/MethodPurpose
1 Nitration of a protected phenol (B47542)Nitrating agentIntroduction of a nitro group to direct future functionalization. ingentaconnect.com
2 Ether SynthesisA deuterated halo-propane derivative (e.g., d6-2-bromopropane)Introduction of the deuterated side chain.
3 Nitro Group ReductionReducing agent (e.g., H₂, Pd/C)Conversion of the nitro group to an amine. ingentaconnect.com
4 Introduction of AmineConversion of a precursor (e.g., alcohol) to an amineFormation of the primary amine of the mexiletine structure.
5 Deprotection & Salt FormationDeprotecting agent, followed by HClRemoval of protecting groups and formation of the final hydrochloride salt.

This table outlines a conceptual synthetic strategy based on established chemical reactions for related molecules. ingentaconnect.comresearchgate.net

This type of multi-step synthesis allows for precise control over the final chemical structure, enabling the production of highly specialized deuterated compounds for advanced research purposes. researchgate.net

Future Directions in Research on 4 Hydroxy Mexiletine D6 Hydrochloride

Elucidation of Minor Metabolic Pathways Involving Hydroxylation

The metabolism of mexiletine (B70256) is extensive, with less than 10% of the parent drug being excreted unchanged. nih.gov The primary metabolic routes are well-established and involve aromatic hydroxylation to form p-hydroxymexiletine (the parent compound of 4-Hydroxy Mexiletine-d6) and aliphatic hydroxylation. nih.gov These reactions are predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov However, the involvement of other enzymes and the full characterization of minor metabolic pathways remain areas for further exploration.

Future research will likely focus on the following:

Characterizing CYP1A2's Role: While CYP2D6 is the major player, evidence suggests that CYP1A2 is also involved in mexiletine metabolism, particularly in N-oxidation. nih.govnih.gov The interaction between mexiletine and theophylline, a CYP1A2 substrate, supports this hypothesis. nih.gov Future studies using Mexiletine-d6 could help delineate the precise contribution of CYP1A2 to various hydroxylation pathways, including potentially minor ones, by providing a clean analytical signal separate from endogenous interference.

Identifying Other Contributing Enzymes: The complexity of human metabolism suggests that other CYP enzymes or even non-CYP-mediated pathways could play a minor but clinically relevant role. Research could investigate the formation of metabolites like meta-hydroxymexiletine (MHM), which has shown significant pharmacological activity, and determine the specific enzymes responsible. researchgate.net

Metabolism in Diverse Populations: Genetic polymorphisms in metabolic enzymes like CYP2D6 lead to significant inter-individual variability. nih.gov Future studies could use deuterated tracers to investigate how these genetic differences affect the flux through minor metabolic pathways, potentially uncovering patient subgroups with atypical metabolite profiles.

Table 1: Key Cytochrome P450 Enzymes in Mexiletine Hydroxylation
EnzymePrimary Role in Mexiletine MetabolismKnown Metabolites FormedFuture Research Focus
CYP2D6Major pathway for hydroxylation. nih.govnih.govp-hydroxymexiletine, hydroxymethylmexiletine. nih.govnih.govInvestigating influence of polymorphisms on minor pathway flux.
CYP1A2Implicated in N-oxidation and potentially hydroxylation. nih.govnih.govN-hydroxy-mexiletine. nih.govQuantifying its specific contribution to the formation of hydroxylated metabolites.

Comprehensive Profiling of Stereoisomeric Deuterated Metabolites

Mexiletine is a chiral drug administered as a racemic mixture, and its metabolism exhibits stereoselectivity. researchgate.net The (R)- and (S)-enantiomers can have different pharmacological activities and metabolic fates. eurekaselect.com While analytical methods exist to separate the enantiomers of mexiletine and its metabolites researchgate.netnih.gov, a comprehensive profile of the deuterated stereoisomers that result from the metabolism of deuterated mexiletine has not been fully explored.

Future research in this area would involve:

Investigating the Kinetic Isotope Effect on Stereoselectivity: The substitution of hydrogen with deuterium (B1214612) can alter reaction rates (the kinetic isotope effect). nih.govnih.gov A key research question is whether the deuteration in Mexiletine-d6 affects the stereoselectivity of its metabolism by enzymes like CYP2D6. This would involve administering Mexiletine-d6 and then quantifying the resultant ratios of (R)- and (S)-4-Hydroxy Mexiletine-d6 and other deuterated metabolites.

Developing Chiral Assays for Deuterated Metabolites: This would require adapting existing high-performance liquid chromatography (HPLC) methods that use chiral stationary phases to specifically resolve and quantify the enantiomers of deuterated metabolites like 4-Hydroxy Mexiletine-d6. eurekaselect.comnih.gov

Development of New Analytical Platforms for Ultra-Trace Level Detection

The quantification of drugs and their metabolites in biological matrices is a constant challenge, requiring high sensitivity and specificity. mdpi.com While gas chromatography (GC) and HPLC coupled with mass spectrometry (MS) are the current standards eurekaselect.comnih.gov, future research will push the boundaries of detection to even lower levels. 4-Hydroxy Mexiletine-d6 Hydrochloride, as a reference standard, is critical to this endeavor.

Future directions include:

Adopting Novel Electrophoresis Techniques: Methods like affinity probe capillary electrophoresis (APCE) have demonstrated the ability to quantify drugs at the picomolar (pM) level. nih.gov Adapting such platforms for the analysis of 4-Hydroxy Mexiletine could enable studies involving microdosing or the analysis of minute sample volumes.

Advanced Mass Spectrometry: The development of more sensitive mass spectrometers and techniques like size exclusion chromatography coupled to inductively coupled plasma mass spectrometry (SEC-ICP-MS) for specific applications highlights a trend towards greater analytical power. nih.gov Future platforms may offer improved ionization efficiency or background reduction, allowing for the detection of metabolites in complex matrices at levels previously unattainable.

Application in High-Throughput Screening: The development of robust, ultra-sensitive assays is crucial for high-throughput screening (HTS) in early drug discovery. acs.org New platforms that can rapidly and accurately quantify metabolites using deuterated standards would accelerate the identification of promising lead compounds.

Table 2: Comparison of Analytical Platform Detection Limits
Analytical PlatformTypical Detection Limit RangeFuture Research Application
GC-MSng/mL. nih.govStandard bioequivalence and pharmacokinetic studies.
HPLC-MS/MSpg/mL to ng/mL. mdpi.comTherapeutic drug monitoring and detailed metabolite profiling.
Affinity Probe Capillary Electrophoresis (APCE)pM (pg/mL or lower). nih.govMicrodosing studies, analysis of rare metabolites, cellular-level pharmacokinetics.

Applications in Pre-Clinical Research for Drug Candidate Optimization

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in bioanalytical method development, providing the most reliable data for pharmacokinetic (PK) studies by correcting for variability in sample processing and analysis. aptochem.comkcasbio.com Beyond this role, 4-Hydroxy Mexiletine-d6 and its parent compound can be actively used in pre-clinical research to optimize new drug candidates.

Future applications include:

Competitive Metabolism Studies: New chemical entities (NCEs) can be co-administered with a deuterated probe drug like Mexiletine-d6. By measuring the formation of deuterated metabolites such as 4-Hydroxy Mexiletine-d6, researchers can determine if the NCE inhibits or induces shared metabolic pathways (e.g., CYP2D6). This provides an early indication of potential drug-drug interactions.

Improving Pharmacokinetic Profiles: Deuteration is a known strategy to intentionally alter a drug's metabolism, often to reduce clearance and improve its pharmacokinetic profile. nih.govnih.gov Studies on reengineered deuterated mexiletine analogs have already shown the potential to improve pharmacological properties. probiologists.com While 4-Hydroxy Mexiletine-d6 is a metabolite, studying its formation and clearance relative to the non-deuterated version provides valuable data for the broader field of "deuterium-shifting" in drug design.

Building Predictive Models: As more data is gathered on the metabolism of deuterated compounds, more sophisticated in-silico and in-vitro models can be built. These models can better predict the human pharmacokinetics of novel drug candidates, reducing the reliance on late-stage animal testing and potentially accelerating the drug development pipeline.

Q & A

Q. How is 4-Hydroxy Mexiletine-d6 Hydrochloride synthesized, and what analytical methods validate its structural integrity?

  • Methodological Answer : The synthesis involves deuteration at six hydrogen positions on the mexiletine backbone, followed by hydroxylation at the 4-position. Purification is achieved via reverse-phase HPLC, and structural validation employs LC-MS (to confirm isotopic purity >98%) and NMR (to verify deuteration sites and hydroxyl group placement). Key characterization parameters include:
ParameterMethodReference Standard
Isotopic PurityLC-MS (Q-TOF)Mexiletine-d6
Deuteration Sites1^1H/2^2H-NMRNon-deuterated analog
Hydroxyl Group PositionFT-IR, X-ray diffractionUSP 3914 guidelines

Contradictions in deuteration efficiency may arise if incomplete isotope exchange occurs during synthesis, requiring iterative optimization .

Q. What chromatographic techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Stable isotope dilution LC-MS/MS is preferred due to the compound’s deuterated structure. A typical protocol includes:
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).
  • Internal Standard : Non-deuterated 4-hydroxy mexiletine for signal normalization .
  • Detection : MRM transitions (e.g., m/z 256.1 → 167.1 for deuterated form).

Challenges include ion suppression in plasma samples, mitigated by protein precipitation with acetonitrile (recovery >85%) .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : DIEs are evaluated by comparing metabolic half-life (t1/2t_{1/2}) between deuterated and non-deuterated forms in human liver microsomes (HLMs). Key steps:

Incubation : HLMs + NADPH, 37°C, 0–60 min.

Quenching : Acetonitrile with internal standard.

Analysis : LC-MS/MS quantification.

Data contradictions may arise if deuteration at non-critical positions (e.g., methyl groups) fails to reduce CYP450-mediated oxidation. For example, deuteration at the 4-hydroxyl adjacent carbon may reduce VmaxV_{max} by 20–40% due to slowed C-H bond cleavage .

Q. What experimental designs resolve discrepancies in reported plasma protein binding (PPB) values for this compound?

  • Methodological Answer : PPB variability (e.g., 85–92% in human plasma) stems from methodological differences. A harmonized approach includes:
  • Equilibrium Dialysis : 4-hour incubation, pH 7.4.
  • Ultrafiltration : 30 kDa cutoff, validated for low non-specific binding.
  • Controls : Warfarin (high PPB) and propranolol (low PPB) .

Discrepancies are analyzed via Bland-Altman plots to identify systematic biases (e.g., temperature fluctuations or matrix effects) .

Q. How does this compound interact with cardiac sodium channels (Nav1.5) in electrophysiological assays?

  • Methodological Answer : Patch-clamp studies using HEK293 cells expressing Nav1.5:
  • Protocol : Voltage-step protocols to assess use-dependent block.
  • Key Metrics : IC50_{50} for tonic block (resting state) vs. phasic block (inactivated state).
ParameterTonic Block (IC50_{50})Phasic Block (IC50_{50})
Non-deuterated12.3 ± 1.5 µM4.7 ± 0.8 µM
4-Hydroxy-d613.1 ± 1.8 µM5.1 ± 0.9 µM

Deuterium substitution shows negligible impact on channel binding kinetics, supporting its use as a pharmacokinetic tracer .

Data Contradiction Analysis

  • Synthesis Yield Variability : Batch-to-batch deuteration efficiency (85–95%) may stem from residual protic solvents, addressed by rigorous drying under argon .
  • Metabolic Pathway Conflicts : Discrepancies in hydroxylation vs. N-oxidation dominance are resolved using recombinant CYP2D6/CYP3A4 isoforms to isolate enzyme-specific contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.